Cas no 559-14-8 (Perfluorooctene-1)

Perfluorooctene-1 化学的及び物理的性質
名前と識別子
-
- 1-Octene,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluoro-
- 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene
- PERFLUOROOCT-1-ENE
- Perfluorooctene-1
- EINECS 209-202-5
- Hexadecafluor-oct-1-en
- hexadecafluoro-oct-1-ene
- PC3331
- perfluoro-1-octene
- SCHEMBL161264
- MS-20357
- 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluoro-1-octene
- NS00019136
- 1-Octene, 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluoro-
- AKOS016015988
- 559-14-8
- FT-0676897
- MFCD00236708
- DTXSID40204489
- perfluorooctene
- A830856
- STL555844
- hexadecafluorooct-1-ene
- BBL102045
-
- MDL: MFCD00236708
- インチ: InChI=1S/C8F16/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24
- InChIKey: YCBPKOZNGFQMPB-UHFFFAOYSA-N
- ほほえんだ: C(=C(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
計算された属性
- せいみつぶんしりょう: 399.97400
- どういたいしつりょう: 399.974
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 503
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 密度みつど: 1.658
- ふってん: 105°C
- フラッシュポイント: 29.6°C
- 屈折率: 1.272
- PSA: 0.00000
- LogP: 5.80280
Perfluorooctene-1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009123-1g |
Perfluorooctene-1 |
559-14-8 | 95% | 1g |
1120.0CNY | 2021-07-05 | |
TRC | P336328-500mg |
Perfluorooctene-1 |
559-14-8 | 500mg |
$ 95.00 | 2022-06-03 | ||
Apollo Scientific | PC3331-1g |
Perfluorooct-1-ene |
559-14-8 | 1g |
£150.00 | 2025-02-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-264049A-25 g |
Perfluorooct-1-ene, |
559-14-8 | 25g |
¥5,964.00 | 2023-07-10 | ||
A2B Chem LLC | AG22580-1g |
Perfluorooctene-1 |
559-14-8 | 95% | 1g |
$174.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192247-5g |
Perfluorooct-1-ene |
559-14-8 | 98% | 5g |
¥3343.00 | 2024-05-08 | |
A2B Chem LLC | AG22580-5g |
Perfluorooctene-1 |
559-14-8 | 95% | 5g |
$347.00 | 2024-04-19 | |
TRC | P336328-50mg |
Perfluorooctene-1 |
559-14-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
Apollo Scientific | PC3331-5g |
Perfluorooct-1-ene |
559-14-8 | 5g |
£330.00 | 2025-02-21 | ||
Chemenu | CM377652-5g |
hexadecafluorooct-1-ene |
559-14-8 | 95%+ | 5g |
$367 | 2023-02-02 |
Perfluorooctene-1 関連文献
-
V. Vasanthakumar,S. Mohanapriya,A. Priyadharsan,P. M. Anbarasan,P. M. G. Nambissan,V. Raj New J. Chem. 2019 43 2942
-
Motoyasu Kobayashi,Yuji Higaki,Taichi Kimura,Frédéric Boschet,Atsushi Takahara,Bruno Ameduri RSC Adv. 2016 6 86373
Perfluorooctene-1に関する追加情報
Perfluorooctene-1 (CAS No. 559-14-8): A Versatile Monomer in Modern Polymer Science
Perfluorooctene-1, with the chemical formula C8F16 and CAS number 559-14-8, is a fluorinated hydrocarbon that has garnered significant attention in the field of polymer chemistry due to its unique properties and broad applications. As a monomer, it serves as a critical building block for synthesizing various high-performance polymers, including fluoropolymers and specialty copolymers. The introduction of this compound into polymer matrices imparts exceptional thermal stability, chemical inertness, and low friction coefficients, making it indispensable in advanced material science.
The molecular structure of Perfluorooctene-1 consists of an eight-carbon chain fully fluorinated, resulting in a highly symmetrical and stable framework. This structural feature contributes to its remarkable resistance to extreme temperatures, ranging from cryogenic conditions to high thermal environments, as well as its resilience against a wide array of chemical reagents. These attributes have positioned it as a preferred choice for applications requiring materials with unparalleled durability and performance.
In recent years, the research on Perfluorooctene-1 has expanded significantly, particularly in the development of novel fluoropolymers with tailored properties. For instance, researchers have been exploring its use in creating perfluorinated alkoxy ethers, which exhibit excellent solvency for non-polar substances while maintaining high thermal stability. These advancements are particularly relevant in the pharmaceutical industry, where such polymers can be employed as stabilizers or carriers for temperature-sensitive drugs.
Moreover, the incorporation of Perfluorooctene-1 into polymer blends has opened up new avenues for material innovation. A notable example is its use in conjunction with polyethylene glycol (PEG) to develop biocompatible hydrogels with enhanced mechanical strength and water absorption capabilities. Such materials are finding applications in biomedical devices, such as drug delivery systems and tissue engineering scaffolds, where their biocompatibility and chemical resistance are crucial.
The synthesis of polymers derived from Perfluorooctene-1 typically involves ring-opening metathesis polymerization (ROMP), a reaction that allows for precise control over polymer architecture and molecular weight. This method has enabled the production of polymers with narrow molecular distribution and well-defined microstructures, which are essential for achieving consistent material performance. Recent studies have also demonstrated the feasibility of using ROMP to create block copolymers composed of alternating segments of perfluorinated and non-perfluorinated monomers, leading to materials with tunable solubility and mechanical properties.
The environmental impact of fluorinated compounds has been a subject of ongoing research and debate. While Perfluorooctene-1 itself is not classified as persistent or bioaccumulative under standard definitions, its derivatives must be carefully evaluated to ensure minimal ecological disruption. Current studies are focused on developing greener synthetic routes for perfluorinated polymers, including catalytic processes that reduce waste generation and energy consumption. Additionally, researchers are investigating methods to degrade or recycle these polymers at the end of their useful life, aligning with global sustainability goals.
In the realm of industrial applications, Perfluorooctene-1-based polymers are being utilized in high-performance coatings that offer exceptional resistance to corrosion and wear. These coatings are particularly valuable in aerospace and automotive industries, where materials must withstand harsh operating conditions without degradation. Furthermore, their low surface energy makes them ideal for producing self-lubricating films used in microelectromechanical systems (MEMS) and other precision devices.
The role of computational chemistry in optimizing polymer design has become increasingly prominent alongside experimental advancements. Molecular modeling techniques have been employed to predict the behavior of polymers derived from Perfluorooctene-1, allowing researchers to fine-tune their structures before physical synthesis. This approach has accelerated the discovery process by enabling rapid screening of potential materials with desired properties.
The future prospects for Perfluorooctene-1 extend beyond traditional polymer applications into emerging fields such as nanotechnology and energy storage. Researchers are exploring its potential use in creating novel nanocomposites with enhanced electrical conductivity or thermal insulation properties. Additionally, its incorporation into solid-state batteries could improve energy density and cycle life by providing stable electrode interfaces.
In conclusion, Perfluorooctene-1 (CAS No. 559-14-8) represents a cornerstone material in modern polymer science, offering unparalleled performance characteristics that make it indispensable across multiple industries. Its unique combination of thermal stability, chemical inertness, and processability continues to drive innovation in both academic research and industrial applications. As scientific understanding evolves and new methodologies emerge, the potential uses for this versatile monomer will undoubtedly expand even further.
559-14-8 (Perfluorooctene-1) 関連製品
- 755-25-9(Perfluorohexene-1)
- 1767-94-8(6H-Perfluorohex-1-ene)
- 355-63-5(Perfluoro-1-heptene (Technical Grade))
- 49803-28-3(3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one)
- 1071989-28-0(2-Methyl-4-(pyridin-3-yl)benzenamine)
- 2229543-32-0(tert-butyl N-(4,4-dimethyl-1-nitropentan-3-yl)carbamate)
- 16537-18-1(Benzoic acid,2-methyl-, 1,1-dimethylethyl ester)
- 1805215-69-3(6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine)
- 2624138-03-8(1-(2-Bromo-6-chlorophenyl)methanamine hydrochloride)
- 1393717-46-8(m-Ranolazine)
